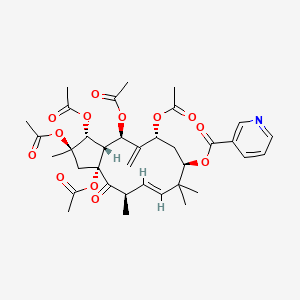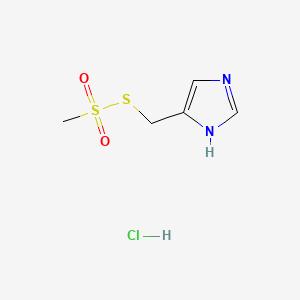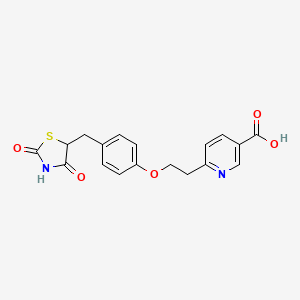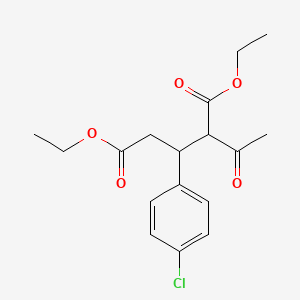
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate is a chemical compound with the molecular formula C17H21ClO5 . It has an average mass of 340.799 Da and a monoisotopic mass of 340.107758 Da .
Molecular Structure Analysis
The molecular structure of Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate contains a total of 44 bonds, including 23 non-H bonds, 9 multiple bonds, 10 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate has a molecular formula of C17H21ClO5, an average mass of 340.799 Da, and a monoisotopic mass of 340.107758 Da .Applications De Recherche Scientifique
Manganese(III)-Mediated Reactions
Manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds have been explored for synthesizing diverse organic compounds. For instance, reactions involving diethyl 2,4-diacetyl-1,5-pentanedioate have yielded various cyclic and acyclic products, demonstrating the versatility of manganese(III) acetate in organic synthesis (Ouyang et al., 1997). Similar studies have shown the synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, highlighting the role of manganese compounds in creating complex organic molecules (Qian et al., 1992).
Formation of 1,2-Dioxanes
Research on the formation of 1,2-dioxanes using tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate has provided insights into manganese(III)-induced ring formation mechanisms. These studies contribute to our understanding of how manganese(III) can facilitate the formation of cyclic organic compounds, such as 1,2-dioxanes, through intermolecular interactions and radical side reactions (Nishino et al., 1991).
Chemical Synthesis and Transformations
The reactivity of diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate with carbanions has been studied, revealing potential pathways for synthesizing benzothiophen derivatives. Such reactions are crucial for developing new pharmaceuticals and materials (Carrington et al., 1971).
Electrochemical Studies
Electrochemical reduction studies of similar compounds, like 3-chloro-2,4-pentanedione, at carbon cathodes in acetonitrile, have shed light on the mechanisms of carbon-chlorine bond cleavage and the formation of corresponding anions. This research has implications for developing new methods for chemical synthesis and environmental remediation (Samide & Peters, 1998).
Application in Materials Science
The modulation of tautomeric equilibria by ionic clusters, as observed with acetylacetone in solutions of lithium perchlorate-diethyl ether, demonstrates the impact of solvent and salt solutions on the chemical behavior of beta-diketones. This research has potential applications in materials science, particularly in modifying the properties of organic compounds for specific applications (Pocker & Spyridis, 2002).
Propriétés
IUPAC Name |
diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675839 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
CAS RN |
1076199-96-6 |
Source


|
| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)
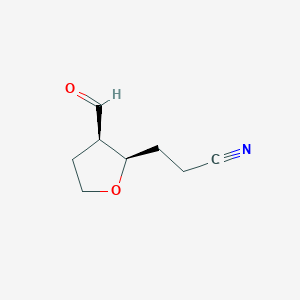

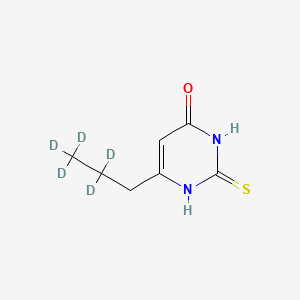
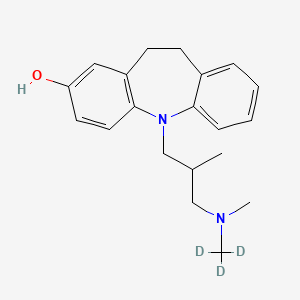
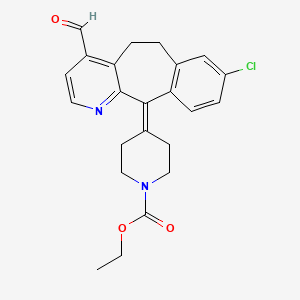
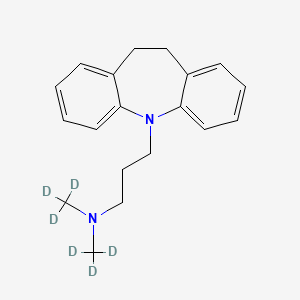
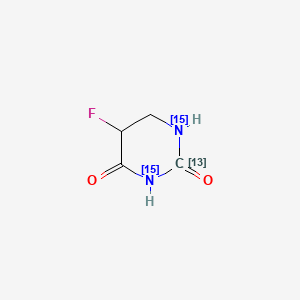

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
